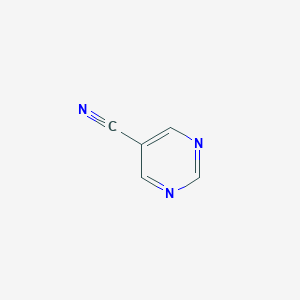










|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[C:5]([C:7]#[N:8])[CH:4]=[N:3][CH:2]=1.[CH2:9]([Mg]Br)[CH3:10].B(F)(F)F>CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-].C1COCC1>[N:1]1[CH:6]=[C:5]([C:7]2([NH2:8])[CH2:10][CH2:9]2)[CH:4]=[N:3][CH:2]=1 |f:3.4.5.6.7|
|


|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CN=CC(=C1)C#N
|
|
Name
|
|
|
Quantity
|
107 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[Mg]Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC[Mg+].[Br-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(F)(F)F
|
|
Name
|
|
|
Quantity
|
17 mL
|
|
Type
|
catalyst
|
|
Smiles
|
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was stirred for 15 mins
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
at ambient temperature
|
|
Type
|
STIRRING
|
|
Details
|
The reaction mass was stirred for an hour
|
|
Type
|
ADDITION
|
|
Details
|
EtO (16.7 ml, 135 mmol, 2.8 eq) was then added slowly through syringe to the mixture at 0° C
|
|
Type
|
WAIT
|
|
Details
|
the stirring was continued for another one hour
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
Finally the reaction was quenched
|
|
Type
|
ADDITION
|
|
Details
|
by adding 50 ml of water
|
|
Type
|
WASH
|
|
Details
|
the bed washed with water and ethyl acetate
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM
|
|
Type
|
WASH
|
|
Details
|
washed with brine
|
|
Type
|
CUSTOM
|
|
Details
|
The required product was purified by silica gel (60-120) column chromatography
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1=CN=CC(=C1)C1(CC1)N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |